(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine is a synthetic organic compound characterized by the presence of bromine atoms and a benzoxathiol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine typically involves the bromination of a precursor compound followed by cyclization and methylation steps. The reaction conditions often include the use of bromine or bromine-containing reagents, solvents such as dichloromethane or acetonitrile, and catalysts to facilitate the reactions. The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups within the molecule.
Substitution: Halogen substitution reactions can replace the bromine atoms with other halogens or functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-3-(benzylamino)-1,3-diphenyl-prop-2-en-1-one: This compound shares a similar enaminone structure and can form intramolecular hydrogen bonds.
1-alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides: These compounds undergo similar cyclization reactions and have comparable structural features.
Uniqueness
(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine is unique due to the presence of bromine atoms and the benzoxathiol ring, which confer distinct chemical and physical properties. These features make it particularly useful in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
61288-81-1 |
---|---|
Molekularformel |
C8H5Br2NOS |
Molekulargewicht |
323.01 g/mol |
IUPAC-Name |
5,7-dibromo-N-methyl-1,3-benzoxathiol-2-imine |
InChI |
InChI=1S/C8H5Br2NOS/c1-11-8-12-7-5(10)2-4(9)3-6(7)13-8/h2-3H,1H3 |
InChI-Schlüssel |
MPHWEMJSBCHMNA-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1OC2=C(S1)C=C(C=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.